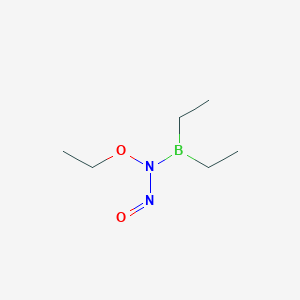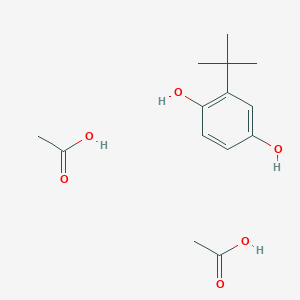
4-(Acetyloxy)-2-tert-butylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetyloxy)-2-tert-butylphenyl acetate is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further substituted with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-2-tert-butylphenyl acetate typically involves the acetylation of 4-hydroxy-2-tert-butylphenol. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetyloxy)-2-tert-butylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-2-tert-butylphenol and acetic acid.
Oxidation: The phenolic moiety can be oxidized to form quinones or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products
Hydrolysis: 4-Hydroxy-2-tert-butylphenol and acetic acid.
Oxidation: Quinones or other oxidized phenolic derivatives.
Substitution: Various substituted phenolic esters or ethers.
Applications De Recherche Scientifique
4-(Acetyloxy)-2-tert-butylphenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Acetyloxy)-2-tert-butylphenyl acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The phenolic moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetoxy-2-tert-butylphenol: Similar structure but lacks the additional acetate group.
4-Hydroxy-2-tert-butylphenyl acetate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Uniqueness
4-(Acetyloxy)-2-tert-butylphenyl acetate is unique due to the presence of both acetyloxy and tert-butyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H22O6 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
acetic acid;2-tert-butylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2.2C2H4O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;2*1-2(3)4/h4-6,11-12H,1-3H3;2*1H3,(H,3,4) |
Clé InChI |
LGZXVUPUMFEWEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(C)(C)C1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


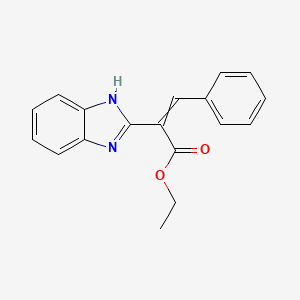
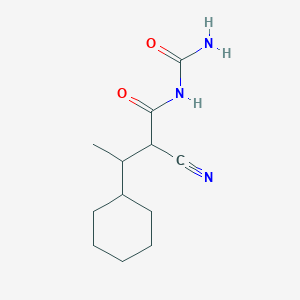
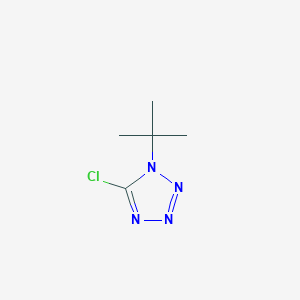
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
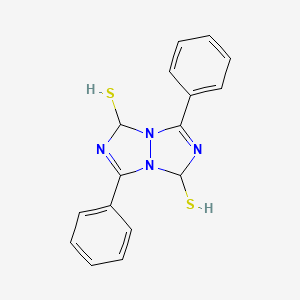
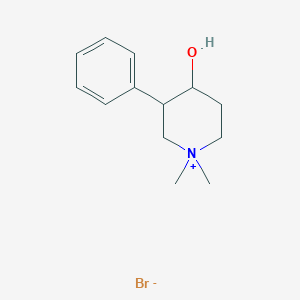
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
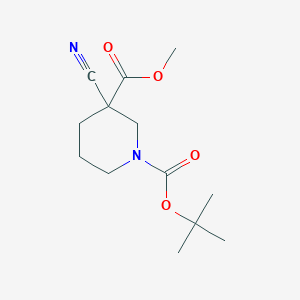

![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)



